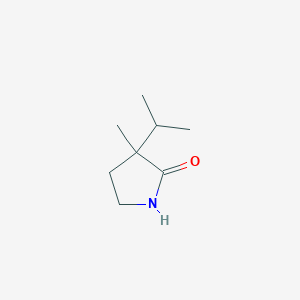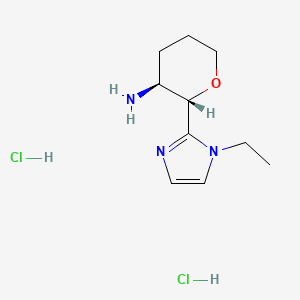
(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a tetrahydropyran ring, and an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride typically involves multiple steps, including the formation of the imidazole ring, the construction of the tetrahydropyran ring, and the introduction of the amine group. Common reagents used in these reactions include ethylamine, formaldehyde, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. Its imidazole ring is known to interact with various biological targets, making it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
- (2S,3S)-2-(1-Propyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
- (2S,3S)-2-(1-Butyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride
Uniqueness
The uniqueness of (2S,3S)-2-(1-Ethyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride lies in its specific substitution pattern and stereochemistry. The presence of the ethyl group and the specific configuration of the tetrahydropyran ring contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19Cl2N3O |
|---|---|
Molekulargewicht |
268.18 g/mol |
IUPAC-Name |
(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-13-6-5-12-10(13)9-8(11)4-3-7-14-9;;/h5-6,8-9H,2-4,7,11H2,1H3;2*1H/t8-,9-;;/m0../s1 |
InChI-Schlüssel |
KROOWORNSXYWEL-CDEWPDHBSA-N |
Isomerische SMILES |
CCN1C=CN=C1[C@@H]2[C@H](CCCO2)N.Cl.Cl |
Kanonische SMILES |
CCN1C=CN=C1C2C(CCCO2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline](/img/structure/B13331933.png)
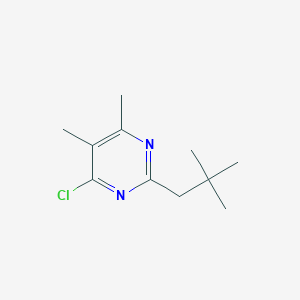
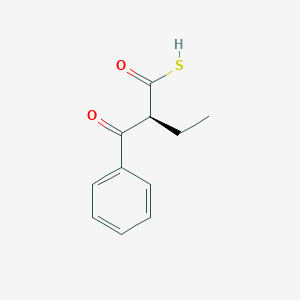


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B13331956.png)
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13331957.png)

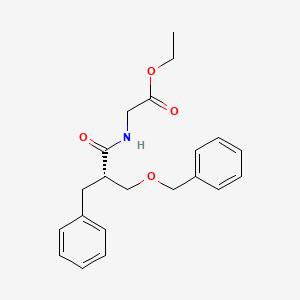
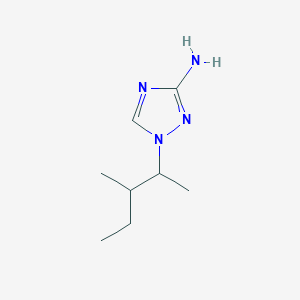
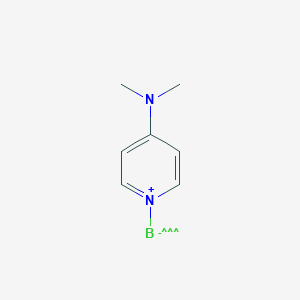
![2-[2-(Dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13331990.png)
